molecular formula C18H31ClSn B179475 Tributyl(4-chlorophenyl)stannane CAS No. 17151-48-3

Tributyl(4-chlorophenyl)stannane

Cat. No.: B179475
CAS No.: 17151-48-3
M. Wt: 401.6 g/mol
InChI Key: GZJNLVYEAQGOSJ-UHFFFAOYSA-N
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Description

Tributyl(4-chlorophenyl)stannane, also known as tributyl(4-chlorophenyl)tin, is an organotin compound with the empirical formula C18H31ClSn and a molecular weight of 401.60 g/mol . This compound is characterized by the presence of a tin atom bonded to three butyl groups and a 4-chlorophenyl group. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science.

Safety and Hazards

Tributyl(4-chlorophenyl)stannane is classified as toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may damage fertility and the unborn child, and causes damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(4-chlorophenyl)stannane can be synthesized through the reaction of 4-chlorophenylmagnesium bromide with tributyltin chloride. The reaction typically involves the following steps :

  • Preparation of 4-chlorophenylmagnesium bromide by reacting 4-chlorobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF).
  • Addition of tributyltin chloride to the reaction mixture, followed by refluxing for several hours.
  • Isolation and purification of the product through extraction and distillation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tributyl(4-chlorophenyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen donors like indium hydrides and tris(trimethylsilyl)silane.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.

Major Products Formed

Mechanism of Action

The mechanism of action of tributyl(4-chlorophenyl)stannane involves its ability to donate hydride radicals in reduction reactions. The tin-hydrogen bond in organotin hydrides is relatively weak, allowing for homolytic cleavage and the generation of reactive radicals . These radicals can then participate in various chemical transformations, including the reduction of halides and the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Similar in structure but lacks the 4-chlorophenyl group.

    Tributyl(4-fluorophenyl)stannane: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

Tributyl(4-chlorophenyl)stannane is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and selectivity in chemical reactions. The chlorine atom can also participate in additional reactions, such as nucleophilic aromatic substitution, providing further versatility in synthetic applications .

Properties

IUPAC Name

tributyl-(4-chlorophenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJNLVYEAQGOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455613
Record name tributyl(4-chlorophenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17151-48-3
Record name Tributyl(4-chlorophenyl)stannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17151-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tributyl(4-chlorophenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromochlorobenzene (3.2 g, 16.62 mmol) was dissolved in dry THF (20 mL). After bringing the reaction temperature down to -78° C. with an acetone/dry ice bath, nBuLi (15.58 mL, 1.6M, 1.5 equiv.) was added slowly and stirred at -78° C. for 30 min. Tributyltinchloride (6.77 mL, 1.5 equiv.) was added and stirred overnight while bringing the reaction to room temperature. Reaction mixture was quenched by stirring the reaction flask open in air for 1 hour after which THF was rotavaporated off. Product was obtained as an oil (7.35g, 97%) after passing the mixture through a quick silica gel column eluting with 100% hexanes.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15.58 mL
Type
reactant
Reaction Step Two
Name
Tributyltinchloride
Quantity
6.77 mL
Type
reactant
Reaction Step Three
Name
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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